molecular formula C26H19ClN2O5 B4879166 (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

Cat. No.: B4879166
M. Wt: 474.9 g/mol
InChI Key: QYPRDZAPFQVJAV-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dioxoisoindole core, a chlorophenyl group, and a methylbenzoyl amide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate typically involves multiple steps, starting with the preparation of the dioxoisoindole core. This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines. The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, while the methylbenzoyl amide moiety is added through an amidation reaction. The final step involves the esterification of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxy derivatives, alkoxy derivatives.

Scientific Research Applications

(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A cationic surfactant used as a disinfectant and antiseptic.

    Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.

Uniqueness

(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate is unique due to its complex structure, which combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O5/c1-16-6-10-18(11-7-16)23(30)28-22(14-17-8-12-19(27)13-9-17)26(33)34-15-29-24(31)20-4-2-3-5-21(20)25(29)32/h2-14H,15H2,1H3,(H,28,30)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPRDZAPFQVJAV-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Reactant of Route 3
Reactant of Route 3
(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Reactant of Route 4
Reactant of Route 4
(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Reactant of Route 5
Reactant of Route 5
(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Reactant of Route 6
Reactant of Route 6
(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.